5-Methoxy-2-methylaniline
Overview
Description
5-Methoxy-2-methylaniline: is an organic compound with the molecular formula C8H11NO . It is a derivative of aniline, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is also known by other names such as 5-Methoxy-o-toluidine and 6-Methyl-m-anisidine . It appears as an off-white to pale grey or yellow crystalline powder and is slightly soluble in water .
Mechanism of Action
Target of Action
5-Methoxy-2-methylaniline, also known as 6-Methyl-m-anisidine , is a type of aromatic amineAromatic amines are generally known to interact with various biological targets, including enzymes and receptors, and play a crucial role in the synthesis of rubbers, plastics, dyes, etc .
Mode of Action
It’s known that it was used in the preparation of n-(5-methoxy-2-methylphenyl)acetamide . This suggests that it can participate in amide bond formation reactions, which are common in biochemistry and often involved in drug action.
Biochemical Pathways
Aromatic amines like this compound are often involved in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Result of Action
It’s known that aromatic amines can be environmental pollutants and are considered human carcinogens . This suggests that exposure to such compounds could potentially lead to harmful effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 5-Methoxy-2-methylaniline involves the methoxylation of 2-methylaniline. This process typically requires a methanol solvent and a suitable catalyst under controlled temperature and pressure conditions . Another method involves the reduction of 5-methoxy-2-nitrotoluene using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation of 5-methoxy-2-nitrotoluene. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving aromatic amines .
Medicine: The compound is explored for its potential therapeutic properties, including its role in the synthesis of drug candidates .
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
2-Methoxy-5-methylaniline:
4-Methoxy-2-methylaniline: .
3-Methoxy-2-methylaniline: .
Uniqueness: 5-Methoxy-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which affects its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in specific positions allows for distinct interactions in chemical and biological systems .
Properties
IUPAC Name |
5-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJXLEZOFUNGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198897 | |
Record name | 5-Methoxy-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50868-72-9 | |
Record name | 5-Methoxy-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50868-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-methoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50868-72-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-5-methoxyaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CG6GH37M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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